Product packaging for Methyl palmitelaidate(Cat. No.:CAS No. 10030-74-7)

Methyl palmitelaidate

Cat. No.: B161655
CAS No.: 10030-74-7
M. Wt: 268.4 g/mol
InChI Key: IZFGRAGOVZCUFB-CMDGGOBGSA-N
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Description

Contextualization within Fatty Acid Ester Research

Fatty acid methyl esters (FAMEs) are derivatives of fatty acids that are frequently utilized in scientific research. medchemexpress.com Because of their volatility and stability, they are particularly well-suited for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). shimadzu.comscbt.com This analytical approach is fundamental to the field of lipidomics, which involves the comprehensive study of lipids in biological systems. scbt.com

Methyl palmitelaidate, as a trans-monounsaturated FAME, is often used as a model compound or analytical standard in this research context. cymitquimica.comscbt.com Its study helps scientists differentiate the metabolic pathways and cellular effects of trans-fatty acids from their cis-unsaturated and saturated counterparts, such as methyl palmitoleate (B1233929) (the cis-isomer) and methyl palmitate (the saturated equivalent). nih.govmedchemexpress.com Research involving FAMEs like this compound is crucial for understanding how different fatty acid structures contribute to the physical properties of complex lipids and influence metabolic and signaling pathways. scbt.com

Table 1: Chemical and Physical Properties of this compound Use the search bar to filter the table.

PropertyValueSource
IUPAC Namemethyl (E)-hexadec-9-enoate nih.gov
SynonymsMethyl (9E)-9-hexadecenoate, Palmitelaidic acid methyl ester, Methyl trans-9-hexadecenoate cymitquimica.comnih.govchemsrc.com
CAS Number10030-74-7 nih.govchembk.com
Molecular FormulaC₁₇H₃₂O₂ cymitquimica.comnih.gov
Molecular Weight268.4 g/mol nih.gov
AppearanceColorless to pale yellow liquid cymitquimica.com
SolubilityLow solubility in water, soluble in organic solvents cymitquimica.com

Significance of Trans-Fatty Acid Isomers in Biological Systems

Trans-fatty acids (TFAs) are unsaturated fatty acids that contain at least one carbon-carbon double bond in the trans configuration. nih.gov This configuration gives the hydrocarbon chain a more linear, straight structure, which is geometrically similar to that of saturated fatty acids. pan.olsztyn.plsrce.hr In contrast, naturally occurring unsaturated fatty acids typically have cis double bonds, which introduce a distinct kink in the chain. redalyc.org This structural difference significantly impacts the physical properties of the molecules, such as their melting point; for instance, elaidic acid (a trans-isomer) has a much higher melting point (45°C) than its cis-isomer, oleic acid (14°C). pan.olsztyn.pl

In biological systems, these structural distinctions are critical. When incorporated into cellular structures, TFAs can alter the properties of biological membranes. pan.olsztyn.pl The linear shape of trans-isomers allows for closer packing within lipid bilayers, which can affect membrane fluidity, permeability, and the function of membrane-associated proteins. scbt.comsrce.hr

The metabolic effects of TFAs are a major focus of biochemical research. nih.gov The parent acid of this compound, palmitelaidic acid, is a dietary fatty acid found in dairy fat and partially hydrogenated oils. caymanchem.com Research has shown that increased serum levels of palmitelaidic acid are associated with higher levels of low-density lipoprotein (LDL). caymanchem.com Furthermore, in studies using human aortic endothelial cells, palmitelaidic acid was found to decrease the production of nitric oxide, a key signaling molecule in the cardiovascular system. caymanchem.com These findings underscore the importance of studying individual trans-fatty acid isomers to understand their specific biological activities and metabolic consequences. nih.gov

Table 2: Comparative Overview of Palmitelaidic Acid (Trans) and Palmitoleic Acid (Cis) Use the search bar to filter the table.

AttributePalmitelaidic Acid (trans-isomer)Palmitoleic Acid (cis-isomer)Source
Full Name(9E)-Hexadec-9-enoic acid(9Z)-Hexadec-9-enoic acid chemicalbook.com
StructureLinear hydrocarbon chain due to trans double bond.Kinked hydrocarbon chain due to cis double bond. pan.olsztyn.plsrce.hr
Natural SourcesFound in dairy products and partially hydrogenated oils.One of the most abundant fatty acids in human serum, adipose tissue, and liver. medchemexpress.comcaymanchem.com
Reported Biochemical AssociationsAssociated with higher LDL levels; decreases nitric oxide production in endothelial cells.Improves insulin (B600854) sensitivity and reduces hyperglycemia in some studies; acts as a lipokine. medchemexpress.comcaymanchem.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B161655 Methyl palmitelaidate CAS No. 10030-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGRAGOVZCUFB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314798
Record name Methyl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-74-7
Record name Methyl palmitelaidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmitelaidate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution in Biological Systems

Natural Occurrence in Diverse Biological Sources

Methyl palmitelaidate, the methyl ester of palmitelaidic acid, has been identified in a variety of natural sources, spanning the plant, microbial, marine, and animal kingdoms. Its presence is often as a minor component of the total fatty acid profile.

This compound is a constituent of the essential oils extracted from the leaves of seabuckthorn (Hippophae rhamnoides L.). nih.govipb.ac.id In studies analyzing the composition of essential oils from these leaves, this compound was identified as one of the major components alongside other fatty acids and their esters like myristic acid, α-linolenic acid, linolenic acid, stearic acid, and palmitic acid. nih.gov The extraction method, such as ionic liquid-based ultrasound/microwave-assisted simultaneous distillation, has been shown to effectively isolate these essential oils without altering their chemical makeup. nih.govipb.ac.id

The compound has been detected in marine environments, particularly within marine sponges and associated bacteria. For instance, an analysis of a crude extract from the marine bacterium Kangiella japonica, isolated from a marine sponge, led to the identification of this compound. epa.gov The saponifiable matter of the Higginsia sp. sponge, collected from the Red Sea, was found to contain a significant fraction of unsaturated fatty acid methyl esters, indicating a rich source of such compounds. tandfonline.com While specific fatty acids were not all named, the general finding supports the presence of diverse fatty acid esters in these organisms. Furthermore, studies on the fatty acid composition of the marine sponge genus Stylissa have also pointed to the presence of various unsaturated fatty acids. nih.gov

While direct isolation from diatoms is not extensively documented in the provided research, this compound is used in toxicological studies involving these organisms, such as the marine diatom Skeletonema costatum, indicating its relevance in marine ecosystem research. researchgate.net

This compound is found in various animal-derived products. It is a known component of ruminant milk fat, where its parent fatty acid, palmitelaidic acid, is formed. Gas chromatography methods developed for analyzing the complex fatty acid composition of milk fat have successfully separated this compound from other isomers. It is considered a trans-fatty acid that naturally occurs in dairy products.

In clinical research, this compound is used as a laboratory standard for the analysis of fatty acid profiles in human erythrocyte (red blood cell) membranes. Such analyses are employed to investigate potential links between membrane fatty acid composition and diseases like colorectal cancer. This use as a standard implies its relevance and potential presence in these biological membranes.

The fatty acid composition of chick amniotic fluid is known to change significantly during embryonic development. While detailed profiles show the presence of major fatty acids like oleic, palmitic, stearic, and linoleic acids, the specific identification of this compound in early amniotic fluid is not explicitly detailed in available studies. Research on fertilized duck eggs has identified trans-vaccenic acid and palmitic acid in the fluid portions.

Table 1: Occurrence of this compound in Selected Biological Sources

Biological Source Specific Example Finding Reference(s)
Plant Extracts Seabuckthorn (Hippophae rhamnoides L.) Leaves Identified as a major component of the essential oil. nih.gov, ipb.ac.id
Marine Organisms Marine Sponge-associated Bacterium (Kangiella japonica) Detected in the crude extract. epa.gov
Animal Products Ruminant Milk Fat Present as a naturally occurring trans-fatty acid ester. ,
Animal Tissues Human Erythrocyte Membranes Used as a standard for fatty acid profile analysis, suggesting its potential presence. ,

Biosynthesis and Biotransformation Pathways

The formation of this compound in biological systems is intrinsically linked to the metabolism of its parent fatty acid, palmitelaidic acid. This trans-fatty acid is primarily a product of microbial biohydrogenation in ruminant animals.

In ruminant animals, the formation of trans-fatty acids, including the precursors to palmitelaidic acid, occurs in the rumen through the action of microorganisms. Dietary unsaturated fatty acids undergo a process called biohydrogenation, which involves several enzymatic steps.

The key initial step is an isomerization reaction catalyzed by microbial isomerase enzymes. This enzyme converts the cis-double bonds of dietary fatty acids, such as in linoleic acid, into a trans configuration. For example, rumen microbes like Butyrivibrio fibrisolvens can isomerize polyunsaturated fatty acids to produce various trans intermediates. These intermediates can then be further metabolized. It has been proposed that longer-chain trans-fatty acids like trans-vaccenic acid can undergo chain shortening (beta-oxidation) to form shorter-chain trans-fatty acids.

The final step of forming the methyl ester (methylation) from the free fatty acid can occur during analytical preparation for techniques like gas chromatography or through endogenous enzymatic esterification processes, although the latter is less specifically detailed for this compound in the literature.

The concentration and profile of fatty acids, including trans-fatty acids like palmitelaidic acid, in animal products are significantly influenced by various biological and dietary factors.

Diet: The composition of a ruminant's diet is a primary determinant of the fatty acid profile in its milk and tissues. Supplementing diets with sources of polyunsaturated fatty acids (PUFAs), such as plant oils, significantly increases the content of trans-fatty acid intermediates in milk fat due to increased substrate for rumen biohydrogenation. The type of forage versus concentrate in the feed also alters the rumen environment and microbial activity, thereby affecting fatty acid profiles. For instance, cows on pasture-based rations tend to have lower concentrations of saturated fatty acids and higher concentrations of PUFA compared to those fed total mixed rations with corn silage.

Lactation Stage and Parity: The stage of lactation affects the mobilization of body fat reserves and the de novo synthesis of fatty acids in the mammary gland. In early lactation, there is often a decrease in long-chain fatty acids and an increase in short- and medium-chain fatty acids in milk. Parity (the number of times a cow has given birth) can also have an effect, with cows in their second or third parity sometimes showing higher concentrations of saturated and short-chain fatty acids compared to first-parity animals.

Metabolic Status: The health and metabolic status of an animal can influence fat metabolism. Conditions like ketosis, which involves a negative energy balance and increased mobilization of body fat, can lead to higher levels of long-chain fatty acids like oleic acid in milk, while depressing the synthesis of short- and medium-chain fatty acids.

Table 2: Factors Influencing the Fatty Acid Profile in Ruminant Milk

Factor Influence on Fatty Acid Profile Reference(s)
Dietary PUFA Supplementation Increases the content of trans-fatty acids in milk and meat.
Forage vs. Concentrate Ratio Affects rumen biohydrogenation and the overall saturated and unsaturated fatty acid content. Pasture-based diets may increase PUFA levels. ,
Stage of Lactation Alters the balance between de novo synthesis and mobilization of fatty acids, affecting chain-length distribution.
Animal Parity Can influence the concentration of saturated and short-chain fatty acids in milk.
Metabolic Conditions (e.g., Ketosis) Increases mobilization of body fat, leading to higher levels of long-chain fatty acids in milk.

Biological Roles and Molecular Mechanisms of Action

Interactions with Lipid Environments and Cellular Structures

The integration of methyl palmitelaidate into lipid assemblies, particularly cellular membranes, has significant consequences for the physical and functional properties of these structures. scbt.com As a fatty acid ester, it is a constituent of lipids and has known biological, structural, and functional roles in living organisms. mdpi.com

Modulation of Membrane Fluidity and Lipid Bilayer Packing

This compound's structure as a trans fatty acid ester influences its behavior in lipid environments. scbt.com Its linear configuration allows for distinct packing within lipid bilayers, which can affect membrane fluidity. scbt.com Studies on Escherichia coli membranes enriched with various unsaturated fatty acids have provided insights into their effects on membrane fluidity. The membrane fluidizing potency was observed to decrease in the following order: linoleate (B1235992) > palmitoleate (B1233929) > oleate (B1233923) > palmitelaidate > elaidate. iaea.org This demonstrates that fatty acids with trans configurations, like palmitelaidate, tend to decrease membrane fluidity compared to their cis counterparts. iaea.org This is because the linear shape of trans fatty acids allows them to pack more tightly, similar to saturated fatty acids, leading to a more ordered and less fluid membrane. The fatty acid composition of erythrocyte membranes is considered a reliable biomarker for understanding how fatty acid metabolism relates to specific diseases, as these compositions influence membrane fluidity. iiarjournals.org

Table 1: Comparative Membrane Fluidizing Potency of Unsaturated Fatty Acids This interactive table is based on findings from studies on E. coli membranes.

Fatty AcidChemical NotationIsomer TypeRelative Fluidizing Potency
Linoleate18:2c,cCisHighest
Palmitoleate16:1cCisHigh
Oleate18:1cCisMedium
Palmitelaidate 16:1t Trans Low
Elaidate18:1tTransLowest

Influence on Membrane Permeability and Stability

The presence of this compound can affect the phase behavior of lipids, which in turn may influence membrane permeability and stability in different biological contexts. scbt.com Changes in membrane fluidity are directly linked to permeability; generally, a more fluid membrane is more permeable. researchgate.net The introduction of this compound, by promoting a more ordered state, can contribute to decreased membrane permeability. scbt.comiaea.org This alteration in the physical state of the membrane can impact the transport of substances across the cell barrier. iaea.org Furthermore, the ester linkage in its structure can enhance its solubility and integration into lipid environments like bilayers. scbt.com

Involvement in Cellular Signaling Pathways

Beyond its structural roles in membranes, this compound is implicated in cellular signaling cascades that govern fundamental cellular processes.

Association with Key Regulatory Pathways (e.g., PI3K-Akt Signaling Pathway)

Network pharmacology analyses have identified this compound as a compound that is associated with key regulatory pathways, notably the PI3K-Akt signaling pathway. mdpi.com In a study analyzing the low molecular weight compounds of Panax ginseng, this compound was one of 24 compounds identified as being associated with six key genes within this pathway. mdpi.comresearchgate.net The PI3K-Akt pathway is a critical signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Its association with this pathway suggests that this compound may play a role in modulating these fundamental cellular activities. mdpi.comsemanticscholar.org Other studies have also highlighted the PI3K-Akt pathway as a target for natural compounds in mitigating cellular stress and regulating cellular processes. combinatorialpress.comwindows.net

Table 2: Classification of Compounds from Panax Ginseng C.A. Meyer Associated with the PI3K-Akt Signaling Pathway This table is based on data from a network pharmacology analysis. mdpi.com

Compound ClassificationExamples
Aliphatic Acyclic CompoundsNN-dimethyldecanamide, linoleic acid, This compound , methyl linoleate, methyl myristate, methyl stearate (B1226849), methyl margarate, methyl pentadecanoate
Aromatic Heteropolycyclic Compoundsfrutinone A, nepetin, L-adenosine, adenosine, N9-formylharman, inermin, trifolirhizin, kaempferol
Aromatic Homomonocyclic Compoundspaeonol, p-hydroxycinnamic acid, dibuthyl phthalate, salicylic (B10762653) acid, ramalic acid
Aliphatic Heteromonocyclic Compoundbeta-D-mannose
Aliphatic Heteropolycyclic Compounddarutoside
Aromatic Heteromonocyclic Compoundp-glucosyloxymandelonitrile

Putative Interplay with Inflammatory Responses

There is evidence to suggest that this compound may be involved in inflammatory responses, often through its connection with the PI3K-Akt signaling pathway. mdpi.com This pathway is known to be a crucial regulator of inflammation. mdpi.com Fatty acids and their derivatives are recognized for their ability to influence inflammation. mdpi.com For instance, an analysis of metabolites in patients with rheumatoid arthritis, an inflammatory autoimmune disease, showed increased levels of fatty acids including palmitelaidate. wiley.com Furthermore, this compound has been identified as a component in seed oils that exhibit anti-inflammatory activities. ekb.eg The mechanism may involve the modulation of key inflammatory signaling pathways, where the PI3K-Akt pathway plays a role in suppressing inflammatory responses. windows.net

Observed Bioactivities and Functional Contributions in Biological Systems

This compound, a monounsaturated fatty acid methyl ester, has been identified as a component in various natural sources and is noted for its presence in studies exploring bioactive compounds. medchemexpress.comnih.gov Research has begun to uncover its potential roles in biological systems, including antimicrobial, antioxidant, and disease-alleviating capacities.

Antimicrobial Activity

The antimicrobial properties of fatty acid methyl esters (FAMEs) have been a subject of scientific investigation. While research on a broad spectrum of FAMEs indicates that many possess antibacterial and antifungal properties, direct studies focusing exclusively on this compound are limited. scielo.br

Fatty acids such as palmitic acid, linoleic acid, and oleic acid are recognized for their potential as antimicrobial agents. scielo.br Their esterified forms, FAMEs, are also investigated for these properties. For instance, extracts rich in FAMEs from the leaves of the mangrove plant Excoecaria agallocha have demonstrated antibacterial and antifungal activity against a range of microorganisms. scielo.br Similarly, hexadecanoic acid methyl ester, derived from clove alcoholic extract, has shown a high antimicrobial effect against clinical pathogenic bacteria. nih.gov

In an analysis of fungal lipids, the fungus Cladosporium was found to contain a significant percentage of this compound (18.64%), alongside other FAMEs like methyl palmitate (28.82%) and methyl stearate (16%). msrcasc.edu.in While this identifies a natural source of the compound, the study did not directly test the antimicrobial activity of the isolated this compound. The general class of fatty acid methyl esters is recognized for its potential in addressing multi-drug resistant (MDR) pathogens. medchemexpress.com

Table 1: Fatty Acid Methyl Esters (FAMEs) and Their Associated Antimicrobial Context
Compound/ExtractSource/ContextObserved or Related ActivityReference
This compoundFound in fungus Cladosporium (18.64% of FAMEs)Associated with a microorganism, but direct antimicrobial activity not specified. msrcasc.edu.in
FAME Extracts (General)Leaves of Excoecaria agallochaShowed antibacterial and antifungal activities against 11 different microorganisms. scielo.br
Hexadecanoic acid methyl esterClove alcoholic extractDemonstrated the highest inhibitory activity against multidrug-resistant (MDR) bacteria in the study. nih.gov
Methyl oleateGeneralNoted to have antibacterial activity and potential for research against ESBL-producing MDR pathogens. medchemexpress.com

Antioxidant Potential

This compound has been identified as a constituent of natural extracts that exhibit antioxidant properties. Essential oils from seabuckthorn (Hippophae rhamnoides) leaves, for example, are known to possess anti-oxidation and anti-inflammatory properties. royalsocietypublishing.org

Table 2: Identification of this compound in a Plant Extract with Antioxidant Properties
SourceComponent IdentifiedRelative Content (%)Associated Bioactivity of ExtractReference
Seabuckthorn (Hippophae rhamnoides) Leaf Essential OilThis compound6.98 ± 0.05Anti-oxidation, anti-inflammatory, anti-ageing royalsocietypublishing.org

Potential in Alleviating Disease States (e.g., Colitis)

Recent research points to a potential role for this compound in modulating inflammatory conditions such as ulcerative colitis (UC). A study investigating the therapeutic potential of chick early amniotic fluid (ceAF) for dextran-sulfate-sodium (DSS)-induced colitis in mice identified this compound as a key component. mdpi.com

The study found that ceAF possesses notable anti-inflammatory and antioxidative properties. mdpi.com Using UPLC-MS mass spectrometry, researchers identified various active components in ceAF, including this compound. mdpi.com In the experimental model, treatment with ceAF significantly alleviated the symptoms of colitis. This was evidenced by a reduction in the Disease Activity Index (DAI), which measures weight loss, fecal consistency, and rectal bleeding. mdpi.com Furthermore, the ceAF treatment group showed significant improvement in colon length and a reduction in colon swelling compared to the untreated DSS group. mdpi.com The study suggests that the protective effects of ceAF against UC are linked to its active components, which include this compound. mdpi.com

Additionally, a systematic review of metabolomics studies in autoimmune diseases noted that in one study, serum levels of this compound were found to be up-regulated in patients with autoimmune conditions. mdpi.com

Table 3: Research Findings on this compound in the Context of Colitis
Study ContextKey FindingsSpecific Role of this compoundReference
Alleviation of DSS-induced colitis in mice by chick early amniotic fluid (ceAF).ceAF treatment reduced the Disease Activity Index (DAI), improved colon length, and decreased colon swelling. The fluid demonstrated anti-inflammatory and antioxidative properties.Identified as one of the key active components of ceAF via UPLC-MS analysis, contributing to its therapeutic effects. mdpi.com
Metabolomics in autoimmune diseases.A review highlighted a study where certain metabolites were altered in autoimmune conditions.Listed as a metabolite found to be up-regulated in the serum of patients in a study on autoimmune diseases. mdpi.com

Metabolic Studies and Lipidomic Profiling

Incorporation and Metabolic Fate within Lipid Metabolism

Research into fatty acid methyl esters demonstrates that they can be absorbed and integrated into the body's complex lipid metabolic pathways. While direct metabolic studies on methyl palmitelaidate are specific, the fate of similar compounds, such as fatty acid methyl esters, illustrates the likely pathways. Once administered, these esters can penetrate to living cells where they are hydrolyzed, releasing the fatty acid (in this case, palmitelaidic acid) and a methanol (B129727) group.

The liberated fatty acid can then enter endogenous lipid pools and undergo several metabolic processes:

Incorporation into Complex Lipids: The fatty acid can be activated to its acyl-CoA form and subsequently esterified into various complex lipids. Studies on related compounds have shown that they can be incorporated into glycerolipids and phospholipids, modifying the fatty acid composition of these molecules.

Chain Elongation and Desaturation: The fatty acid can be modified by cellular enzymes. For instance, it could potentially be elongated to form longer-chain fatty acids.

Beta-Oxidation: Like other fatty acids, palmitelaidic acid can be broken down in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Analysis in Disease States and Physiological Conditions

The detection and quantification of this compound and its parent fatty acid, palmitelaidic acid, in biological samples have revealed associations with various physiological and pathological conditions.

The fatty acid composition of erythrocyte (red blood cell) membranes is considered a valuable biomarker as it reflects both dietary intake and endogenous fatty acid metabolism over the lifespan of the cell (approximately 120 days). aacrjournals.org In the context of colorectal cancer (CRC), analysis of these membranes provides insight into metabolic reprogramming that occurs during the disease process. iiarjournals.orgnih.goviiarjournals.org

The key findings from this lipidomic analysis of erythrocyte membranes are summarized below:

Interactive Table: Erythrocyte Membrane Fatty Acid Alterations in Colorectal Cancer Patients vs. Controls
Analyte Group Finding in CRC Patients Significance Reference
n-3 Polyunsaturated Fatty Acids (PUFAs) Significantly lower mean percentage (5.1% vs. 8.0% in controls) Suggests altered intake or metabolism of n-3 PUFAs, which are known to have anti-inflammatory properties. iiarjournals.orgnih.goviiarjournals.org
α-Linolenic acid (ALA) 2.5-times lower than controls A primary dietary n-3 PUFA, its decrease is a major contributor to the total n-3 PUFA reduction. iiarjournals.org
n-6 PUFA / n-3 PUFA Ratio Significantly higher than in controls A higher ratio is often linked to a more pro-inflammatory state, which can contribute to cancer progression. iiarjournals.orgnih.goviiarjournals.org

This research underscores that an altered fatty acid profile in erythrocyte membranes is a feature of CRC, although the specific role of trans-fatty acids like palmitelaidic acid requires further investigation. iiarjournals.orgnih.goviiarjournals.org Other larger studies have also confirmed that erythrocyte fatty acid profiles, particularly for stearic acid and eicosapentaenoic acid (EPA), are associated with colorectal cancer risk. aacrjournals.org

Metabolomic studies, which provide a snapshot of all small-molecule metabolites in a biological sample, have identified palmitelaidate (the parent fatty acid of this compound) as a molecule of interest in several diseases.

Autoimmune Diseases: A systematic review of metabolite alterations in autoimmune diseases highlighted a study that found upregulated serum levels of several fatty acids, including palmitelaidate, in patients. nih.govresearchgate.net Another study focusing on rheumatoid arthritis (RA) also reported increased levels of fatty acids, specifically including palmitelaidate, alongside decreased levels of certain amino acids and glucose. wiley.com These findings suggest a significant perturbation in fatty acid metabolism is a characteristic of the systemic inflammation present in autoimmune conditions. wiley.comresearchgate.net

Colorectal Adenomas and Cancer: Research into the metabolic landscape of colorectal adenomas—precursors to cancer—has shown distinct metabolomic profiles in affected individuals compared to healthy controls. acs.orgresearchgate.net While many metabolites have been identified, the focus is often on pathways related to inflammation, carbohydrate metabolism, and bacterial metabolism. acs.orgresearchgate.net this compound has also been identified as a constituent in natural products, such as Panax ginseng, that are being investigated for their effects on signaling pathways relevant to disease.

Interactive Table: Palmitelaidate in Metabolomic Studies of Disease

Disease Context Sample Type Finding Implication Reference
Autoimmune Diseases (General) Serum Upregulated Palmitelaidate Disturbance in lipid metabolism associated with systemic inflammation. nih.govresearchgate.net
Rheumatoid Arthritis (RA) Not Specified Increased Palmitelaidate Perturbation in bioenergetic pathways, including fatty acid metabolism. wiley.com

| Colorectal Adenomas | Rectal Mucosa | Altered metabolome, including changes in inflammatory and antioxidant metabolites. | Metabolic shifts occur early in the development of colorectal cancer. | acs.orgresearchgate.net |

This compound serves as a valuable tool in the laboratory for lipid research. scbt.com Its primary use is as an analytical standard in chromatography. researchgate.netrestek.comresearchgate.net Because of its defined chemical structure and molecular weight, it can be used to calibrate instruments and identify and quantify unknown fatty acids in complex biological samples. researchgate.netlarodan.com

Its application in the colorectal cancer study mentioned previously is a clear example of this role. iiarjournals.orgiiarjournals.org By including this compound in a standard mixture of fatty acid methyl esters, researchers can accurately determine the retention time for this specific C16:1 trans-fatty acid during gas chromatography, enabling them to identify it in their samples and quantify its concentration relative to other fatty acids. iiarjournals.orgiiarjournals.orgrestek.com This use is essential for generating the reliable, quantitative data needed to compare lipid profiles between different groups in metabolic and clinical studies. scbt.comrestek.com

Pharmacological and Biotechnological Research Applications

Research in Bioactive Compound Identification for Pharmaceutical and Nutraceutical Development

Methyl palmitelaidate has been identified as a component in various natural sources, leading to research into its potential bioactive properties for pharmaceutical and nutraceutical applications. It is a fatty acid methyl ester derived from palmitelaidic acid and methanol (B129727). cymitquimica.com

Scientists have tentatively identified this compound, also known as 9-hexadecenoic acid methyl ester, in crude extracts of marine organisms like Kangiella japonica KMM 3899 and Pseudomonas zhaodongensis NEAU-STS-21. mdpi.comnih.gov These identifications are often part of broader screenings for bioactive compounds with potential antimicrobial or other therapeutic effects. mdpi.com For instance, research on heterotrophic bacterial communities from marine sponges has pointed to fatty acids like palmitoleic acid (the cis-isomer of palmitelaidic acid) as potentially responsible for observed bioactivities. nih.gov

Table 1: Natural Sources of this compound

Natural Source Organism Type
Kangiella japonica KMM 3899 Marine Bacterium
Pseudomonas zhaodongensis NEAU-STS-21 Marine Bacterium
Panax ginseng C.A. Meyer Plant
Hippophae rhamnoides L. (Seabuckthorn) Plant
Silybum marianum (Milk Thistle) Plant
Chick Early Amniotic Fluid Animal-derived

This table is not exhaustive and represents examples from the referenced research.

Potential as a Preservative or Antimicrobial Agent in Applied Contexts

The identification of fatty acid methyl esters, including compounds structurally related to this compound, in various extracts has spurred research into their antimicrobial properties. Fatty acids and their esters are known to possess antibacterial and antifungal activities. scielo.br

For example, studies on extracts from the blind-your-eye mangrove (Excoecaria agallocha) have demonstrated antibacterial and antifungal activities, with the fatty acid methyl ester (FAME) extracts being effective against several microorganisms. scielo.br While this particular study focused on a mixture of FAMEs, it highlights the potential of this class of compounds. Similarly, research on clove alcoholic extracts identified hexadecanoic acid methyl ester (methyl palmitate) as an active compound with antimicrobial effects against multidrug-resistant bacteria. nih.gov Although distinct from this compound, the bioactivity of this closely related saturated fatty acid ester suggests that further investigation into the specific antimicrobial spectrum of this compound is warranted.

Research has also identified this compound in fungal species such as Cladosporium, which showed a significant percentage of this compound. msrcasc.edu.in This finding could lead to further exploration of its role within the fungus and its potential antimicrobial applications.

Enzymatic Synthesis and Biocatalysis for Fatty Acid Ester Derivatives

The synthesis of fatty acid esters, including this compound, is a significant area of research, with a focus on environmentally friendly and efficient methods like enzymatic catalysis. Lipases are enzymes commonly used for the synthesis of fatty acid methyl esters (FAMEs) through a process called transesterification. nih.govresearchgate.net

Research has demonstrated the use of lipases to catalyze the transesterification of various fatty acids. For instance, novel lipases have been shown to catalyze the transesterification of palmitelaidic acid, generating this compound. google.com This highlights the potential for biocatalytic production of this specific fatty acid ester. The process often involves reacting a fatty acid or its triglyceride form with an alcohol, such as methanol, in the presence of a lipase (B570770). google.comresearchgate.net

Studies have explored optimizing conditions for enzymatic FAME production, looking at factors like the type of lipase, solvent system, and reaction temperature. For example, research on the lipase from Thermomyces lanuginosus has investigated its use in producing FAMEs from blends of edible and nonedible raw materials. nih.govresearchgate.net While not specifically focused on this compound, this work contributes to the broader understanding of enzymatic FAME synthesis. The challenges in this field include overcoming inhibition of lipase activity by impurities present in raw materials, an area where research is ongoing. nih.gov

Table 2: Examples of Lipase-Catalyzed Reactions for FAME Synthesis

Lipase Source/Type Substrate(s) Product(s) Research Focus
Novel Lipases Palmitelaidic acid, Methanol This compound Transesterification of trans fatty acids google.com
Thermomyces lanuginosus Tallow, Soybean oil, Methanol Fatty Acid Methyl Esters (FAME) Use of blended feedstocks nih.govresearchgate.net
Rhizopus oryzae Palmitic acid, Dithiols Thioesters Synthesis of thioesters thegoodscentscompany.com

This table provides examples of enzymatic reactions relevant to the synthesis of fatty acid esters.

Role as a Component in Biodiesel Production and Composition

This compound is one of the many fatty acid methyl esters (FAMEs) that can be found in biodiesel. tci-thaijo.org Biodiesel is a renewable fuel produced from vegetable oils, animal fats, or used cooking oils through transesterification. extrica.com The specific composition of FAMEs in biodiesel depends on the feedstock used. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Extraction and Derivatization Strategies for Fatty Acid Methyl Esters (FAMEs)

Prior to chromatographic analysis, lipids containing palmitelaidic acid must be extracted from their matrix and the fatty acids converted into their corresponding methyl esters. This derivatization step is crucial as it increases the volatility and thermal stability of the fatty acids, making them amenable to gas chromatography.

Lipid Extraction Techniques from Complex Matrices (e.g., Biological Samples, Food)

The initial and critical step in the analysis of methyl palmitelaidate is the effective extraction of total lipids from the sample matrix. The choice of extraction method depends on the nature of the sample, with the primary goal of quantitatively extracting lipids without altering their composition.

Several established methods are widely employed for lipid extraction from diverse and complex matrices such as biological tissues, fluids, and food products. These techniques primarily utilize organic solvents to solubilize lipids.

One of the most referenced and widely used methods is the Folch method , which employs a chloroform and methanol (B129727) solvent system (2:1, v/v). nih.govnih.gov This technique is highly effective for extracting a broad range of lipid classes, including neutral lipids and phospholipids, from various biological samples. A subsequent washing step with a salt solution is performed to remove non-lipid contaminants. nih.gov

Another cornerstone technique is the Bligh and Dyer method , which is a modification of the Folch method and is particularly advantageous for samples with high water content, such as biological fluids. nih.govnih.gov This method uses a different ratio of chloroform, methanol, and water to achieve a biphasic separation, where the lipids are concentrated in the lower chloroform layer.

For solid or semi-solid food samples, Soxhlet extraction is a traditional and robust technique. researchgate.net This method involves continuous extraction of the lipid from a solid sample using a non-polar solvent like hexane. While effective, it can be time-consuming. researchgate.net

More contemporary approaches, such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) , offer advantages in terms of reduced solvent consumption and extraction time. researchgate.netuq.edu.au

Table 1: Comparison of Common Lipid Extraction Techniques

Extraction Method Principle Typical Solvents Advantages Disadvantages
Folch Method Liquid-liquid extraction using a biphasic solvent system to separate lipids from other cellular components. nih.gov Chloroform, Methanol High extraction efficiency for a wide range of lipids; well-established and widely referenced. Use of chlorinated solvents; can be labor-intensive.
Bligh & Dyer Method A modification of the Folch method, suitable for samples with high water content. nih.govnih.gov Chloroform, Methanol, Water nih.gov Rapid and effective for aqueous samples. nih.gov Use of chlorinated solvents.
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent. researchgate.net Hexane, Petroleum Ether High extraction efficiency for solid samples; simple apparatus. Time-consuming; requires large volumes of solvent. researchgate.net
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netuq.edu.au Hexane, Ethanol Faster extraction times; reduced solvent consumption compared to Soxhlet. unito.it Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. researchgate.netuq.edu.au Supercritical Carbon Dioxide Environmentally friendly (no organic solvents); tunable selectivity. High initial equipment cost.

Chemical Derivatization Procedures for GC Analysis (e.g., Methylation)

Following lipid extraction, the fatty acids are typically present as triglycerides, phospholipids, or free fatty acids. For successful analysis by gas chromatography (GC), these fatty acids must be converted into their more volatile and less polar fatty acid methyl ester (FAME) derivatives. sigmaaldrich.comrestek.com This process, known as methylation or transesterification, is a critical step in the analytical workflow.

The most common derivatization methods can be broadly categorized as acid-catalyzed and base-catalyzed reactions.

Acid-catalyzed methylation is a widely used approach. Reagents such as boron trifluoride (BF₃) in methanol, methanolic hydrogen chloride (HCl), or sulfuric acid (H₂SO₄) in methanol are frequently employed. oup.com These reagents effectively methylate both free fatty acids and esterified fatty acids through transesterification. The reaction is typically carried out by heating the lipid extract with the acidic methanol solution. While effective, acid-catalyzed methods can sometimes lead to the formation of artifacts, and the reaction conditions need to be carefully controlled to prevent degradation of polyunsaturated fatty acids. oup.comoup.com

Base-catalyzed transesterification offers a milder and often faster alternative. oup.com A common reagent for this method is sodium methoxide (NaOCH₃) in methanol. oup.com This approach is particularly efficient for the transesterification of triglycerides. However, it is generally not effective for methylating free fatty acids. nih.gov Therefore, a two-step process, involving an initial base-catalyzed transesterification followed by an acid-catalyzed methylation to convert any remaining free fatty acids, is sometimes employed for comprehensive analysis. researchgate.net

Other derivatization agents include trimethylsilyldiazomethane, which is effective for methylating free fatty acids under mild conditions. researchgate.net

The choice of methylation method can influence the final fatty acid profile, and therefore, consistency in the derivatization procedure is essential for accurate and reproducible quantification of this compound. nih.gov

Table 2: Overview of Common Methylation (Derivatization) Methods for GC Analysis

Method Reagent Reaction Principle Advantages Disadvantages
Acid-Catalyzed (BF₃-Methanol) Boron trifluoride in methanol Catalyzes both esterification of free fatty acids and transesterification of glycerolipids. Effective for a broad range of lipid classes; widely used and commercially available. thermofisher.com Can produce artifacts; potential for degradation of polyunsaturated fatty acids. oup.comoup.com
Acid-Catalyzed (Methanolic HCl/H₂SO₄) Hydrogen chloride or sulfuric acid in methanol oup.com Similar to BF₃-Methanol, protonates the carboxyl group to facilitate methylation. Relatively inexpensive reagents. Can require longer reaction times and higher temperatures. nih.gov
Base-Catalyzed (Sodium Methoxide) Sodium methoxide in methanol oup.com Acts as a catalyst for the transesterification of acylglycerols. Rapid and occurs at lower temperatures, minimizing degradation of sensitive fatty acids. nih.gov Ineffective for methylating free fatty acids. nih.gov
Trimethylsilyldiazomethane Trimethylsilyldiazomethane researchgate.net Specifically methylates the carboxyl group of free fatty acids. Mild reaction conditions; highly specific for free fatty acids. Reagent is toxic and must be handled with care.

Chromatographic Separation Techniques

Once the fatty acids are converted to their methyl ester derivatives, the next crucial step is their separation and quantification. Gas chromatography (GC) is the cornerstone technique for the analysis of FAMEs, including this compound.

Gas Chromatography (GC) Methodologies for Trans-Fatty Acid Isomer Resolution

The separation of fatty acid methyl esters, particularly the resolution of geometric (cis/trans) and positional isomers, presents a significant analytical challenge. The subtle differences in the physical properties of these isomers require highly selective GC columns and optimized analytical conditions.

For the specific task of resolving trans-fatty acid isomers like this compound from their cis counterparts (e.g., methyl palmitoleate), highly polar capillary columns are essential. nih.govsigmaaldrich.com Stationary phases with a high content of cyanopropyl groups are the industry standard for this application. nih.govaocs.org These phases provide the necessary selectivity to separate isomers based on the configuration of their double bonds.

The successful separation of trans-fatty acid isomers is highly dependent on the optimization of both the GC column chemistry and the temperature program.

Column Chemistries: The most effective stationary phases for resolving trans-fatty acid isomers are those with a high percentage of biscyanopropyl polysiloxane. restek.com Columns such as the SP-2560 and CP-Sil 88 are specifically designed for this purpose and are often recommended in official analytical methods. sigmaaldrich.comaocs.org The high polarity of these phases allows for greater interaction with the double bonds of the FAMEs, leading to differential retention and separation of cis and trans isomers. Longer capillary columns (e.g., 100 meters) are frequently used to enhance the resolution between closely eluting isomers. nih.gov

Temperature Programs: The temperature program of the GC oven plays a critical role in achieving optimal separation. An isothermal analysis at a relatively low temperature can improve the resolution of certain isomers, but it often leads to excessively long run times. researchgate.net Therefore, a carefully optimized temperature ramp is typically employed. This involves starting at a lower temperature to resolve the more volatile FAMEs and then gradually increasing the temperature to elute the longer-chain, less volatile components in a reasonable timeframe. The rate of the temperature increase is a key parameter that must be fine-tuned to maximize the resolution between critical isomer pairs. researchgate.net

Despite the advancements in GC technology, the accurate quantitation and unambiguous identification of fatty acid isomers in complex samples remain challenging.

Quantitation Challenges: One of the primary challenges is the potential for co-elution, where two or more isomers have very similar retention times and appear as a single peak. researchgate.net This is particularly problematic in complex matrices containing a wide variety of fatty acids. The accuracy of quantification relies on the complete chromatographic resolution of the analyte of interest from other components. nih.gov Furthermore, the response of the flame ionization detector (FID), which is commonly used for FAME analysis, can vary slightly between different fatty acids. Therefore, the use of appropriate calibration standards and response factors is crucial for accurate quantification. nih.gov The availability of pure standards for all possible isomers can be limited, further complicating accurate measurement.

Identification Challenges: While retention time matching with authentic standards is the primary method for isomer identification, it is not always definitive, especially in complex chromatograms. nih.gov The elution order of isomers can sometimes change with different analytical conditions. For unambiguous identification, especially for novel or unexpected isomers, coupling the GC to a mass spectrometer (GC-MS) is often necessary. researchgate.net The fragmentation patterns of the FAMEs in the mass spectrometer can provide structural information that aids in their identification. However, the mass spectra of cis and trans isomers are often very similar, making their differentiation by MS alone difficult. rsc.org Therefore, a combination of high-resolution chromatography and mass spectrometry is often the most powerful approach for the confident identification of fatty acid isomers in complex samples. researchgate.net

High-Resolution Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, GC-TOFMS, UPLC-MS)

High-resolution mass spectrometry (HRMS) is indispensable for the detailed investigation of fatty acid methyl esters (FAMEs) like this compound, offering unparalleled chemical complexity insights. pnnl.gov These techniques couple the separation power of chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and widely used technique for the analysis of volatile compounds such as FAMEs. nih.govresearchtrend.net In this method, this compound is first separated from other components in a sample on a gas chromatography column. Following separation, it enters the mass spectrometer where it is typically ionized by Electron Ionization (EI). This hard ionization technique causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a chemical fingerprint. For this compound, experimental GC-MS data reveals characteristic high-intensity peaks that are used for its identification. nih.gov

Interactive Table: GC-MS Fragmentation Data for this compound Use the search bar to filter by m/z value or relative intensity.

Mass-to-Charge (m/z)Relative Intensity (%)
5599.99
6969.80
7449.30
9644.20
8442.90
Data sourced from PubChem CID 638303. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful alternatives, particularly within the field of lipidomics, for analyzing complex mixtures that may not be suitable for GC. nih.govresearchgate.net UPLC, a high-resolution form of LC, offers faster and more efficient separations. In these techniques, ionization is often achieved using softer methods like Electrospray Ionization (ESI), which typically keeps the molecule intact, allowing for the accurate determination of its molecular weight. Tandem mass spectrometry (MS/MS) can then be used, where the intact molecular ion is selected and fragmented to provide structural information. For instance, the analysis of this compound's cis-isomer, methyl palmitoleate (B1233929), using LC-MS/MS with an ESI-QFT instrument demonstrates how a precursor ion is fragmented at a specific collision energy to produce product ions for structural confirmation. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) enhances GC-MS analysis by utilizing a time-of-flight mass analyzer. The key advantage of TOFMS is its high mass accuracy and rapid data acquisition rates. This allows for the precise determination of the elemental composition of ions, which is crucial for differentiating between compounds with the same nominal mass but different chemical formulas. This technique is particularly valuable for analyzing complex samples containing numerous FAME isomers. researchgate.net

Data Analysis and Metabolite Annotation in Spectrometric Studies

The data generated from high-resolution mass spectrometry requires sophisticated analysis to accurately identify and annotate compounds like this compound. The process involves several key steps to ensure the confident assignment of chemical identity.

A fundamental step in the analysis is the comparison of experimental mass spectra against established spectral libraries. researchtrend.net For GC-MS data, the fragmentation pattern generated by electron ionization is matched with entries in databases such as the NIST Mass Spectral Library. A high match score suggests a likely identification.

In high-resolution mass spectrometry, the ability to measure mass with high precision allows for the generation of a molecular formula from the accurate mass of the molecular ion. jeol.com This is a powerful tool for annotation, as it significantly narrows down the potential candidates for an unknown compound. However, EI techniques can sometimes fail to produce a clear molecular ion for certain FAMEs, especially those with higher degrees of unsaturation. jeol.com In such cases, complementary soft ionization methods may be used to confirm the molecular weight. jeol.com

The Metabolomics Standards Initiative (MSI) has established a tiered system for reporting confidence in metabolite identification:

Level 1: Identified Metabolites: Confirmed by comparison to an authentic analytical standard.

Level 2: Putatively Annotated Compounds: Based on spectral library matching and accurate mass, without confirmation against a standard. nih.govresearchgate.net

Level 3: Putatively Characterized Compound Classes: Based on characteristic spectral data for a particular class of compounds. nih.govresearchgate.net

Level 4: Unknown Compounds: Compounds that can be distinguished based on analytical data but whose identity is unknown. nih.gov

Robust annotation of this compound to a high level of confidence therefore relies on integrating multiple streams of evidence: retention time (from chromatography), accurate mass and molecular formula (from HRMS), and the fragmentation pattern (from MS or MS/MS). nih.gov

Interactive Table: Summary of Data Analysis and Annotation Workflow Use the search bar to filter by technique, data type, or purpose.

Analytical TechniqueData GeneratedPurpose in Annotation
GC-MSRetention Time, Fragmentation Pattern (m/z)Provides chromatographic separation data and a spectral fingerprint for library matching.
LC-MS / UPLC-MSRetention Time, Accurate Mass of Precursor Ion, MS/MS FragmentsDetermines molecular formula and provides structural data through fragmentation.
GC-TOFMSRetention Time, High-Accuracy Fragmentation PatternEnhances molecular formula determination and accuracy of library matches.
This table summarizes common workflows in metabolomics.

Application as Analytical Standards in Research

This compound serves as a crucial analytical standard in various research fields, enabling both the qualitative identification and precise quantification of this compound in complex samples. targetmol.com An analytical standard is a highly pure substance used as a reference point in an analytical method.

In research, this compound is used to:

Calibrate Instruments: It is used to create calibration curves, which are essential for determining the concentration of the analyte in unknown samples.

Confirm Compound Identity: By comparing the retention time and mass spectrum of a peak in a sample to that of the pure this compound standard run under identical conditions, researchers can confirm its identity with the highest level of confidence (MSI Level 1). nih.gov

Method Validation: It is used to validate the accuracy, precision, and linearity of analytical methods developed for fatty acid analysis.

Specific research applications include:

Lipidomics and Metabolomics: As a standard, it helps in the accurate profiling of fatty acids to understand metabolic pathways and identify biomarkers for disease.

Comparative Isomer Studies: It is essential for studies aiming to differentiate the metabolic and cellular effects of trans-fatty acids from their cis-isomers (e.g., methyl palmitoleate) and their saturated counterparts (e.g., methyl palmitate). targetmol.com

Biodiesel Quality Control: FAMEs are the primary components of biodiesel. Analytical standards like this compound are used to quantify the composition and ensure the quality of biodiesel fuels. scientificlabs.comsigmaaldrich.com

The availability and use of this compound as an analytical standard are fundamental to ensuring the reliability, reproducibility, and accuracy of scientific data in studies involving fatty acid analysis.

Environmental Presence and Monitoring

Detection in Environmental Samples (e.g., Industrial Wastewaters)

The presence of methyl palmitelaidate has been confirmed in industrial wastewater. A notable study investigating the organic constituents in the wastewater of a bleached kraft pulp mill detected this compound at various stages of the treatment process. The identification and quantification were accomplished using gas chromatography (GC) and mass spectrometry (MS) dss.go.th.

Analytical methods are well-developed for the separation and detection of fatty acid methyl esters (FAMEs), including this compound. Gas chromatography, often with a flame ionization detector (FID) or coupled with mass spectrometry (GC-MS), is a standard technique for analysis dss.go.thglsciences.euwindows.net. The use of specific capillary columns, such as certain polar columns, allows for the effective separation of various FAME isomers, which is critical for accurate identification windows.net. The availability of chemical standards for this compound is essential for the validation and calibration of these analytical methods, ensuring precise quantification in environmental samples superchroma.com.tw.

Research has also noted that certain fungi, such as Cladosporium, can contain a significant percentage of this compound (18.64%) msrcasc.edu.in. While this study did not detect the compound directly in the industrial wastewater used, it highlights a potential biological source that could contribute to its presence in waste streams. Furthermore, studies on biosolids, the solid organic matter produced during wastewater treatment, have included this compound in compound lists for analysis, indicating its potential to be found adsorbed to solids in wastewater systems epa.gov.

The following table details the concentrations of this compound detected at different points within a kraft pulp mill's wastewater treatment system, as reported in a 1976 study dss.go.th.

Table 1: Concentration of this compound in Kraft Mill Wastewater

Sample Point Concentration (mg/L)
Influent 0.005
After Clarifier 0.020
Aerated Lagoon Influent 0.025
Aerated Lagoon Effluent 0.125
Final Effluent 0.010

Data sourced from Environmental Science & Technology, 1976. dss.go.th

Fate and Transformation within Environmental Treatment Processes

The behavior of this compound within environmental treatment processes is complex, involving both potential formation and degradation. Data from a study on kraft mill wastewater showed that the concentration of this compound fluctuated significantly throughout the treatment system. Its concentration increased from 0.005 mg/L in the influent to a peak of 0.125 mg/L in the effluent of the aerated lagoon, before decreasing to 0.010 mg/L in the final discharged water dss.go.th. Researchers suggested this variation could be partly due to difficulties in precisely tracking a single slug of wastewater through the large-volume treatment system dss.go.th.

However, the increase in concentration may also point to the transformation of other compounds into this compound during treatment. A potential pathway for its formation is through the enzymatic action on its parent fatty acid. Certain lipases, which can be used in wastewater treatment applications, are capable of catalyzing the transesterification of palmitelaidic acid in the presence of methanol (B129727) to generate this compound google.com. This suggests that under specific biological treatment conditions, the compound could be formed in situ from the breakdown of trans-fats present in the wastewater google.com.

Conversely, this compound is also subject to biodegradation. Studies on the degradation of FAMEs in domestic wastewater have shown that bacteria like Lysinibacillus sphaericus possess enzymes, including lipases and isomerases, that can break down various fatty acids arcjournals.org. Although this particular study did not specifically measure this compound, it demonstrates the capability of wastewater microorganisms to degrade monounsaturated fatty acids, the class to which this compound belongs arcjournals.org. The ultimate reduction in the concentration of this compound to 0.010 mg/L in the final effluent of the kraft mill study indicates that degradation processes are active, leading to its partial removal before discharge dss.go.th. The efficiency of this removal can be influenced by other chemical factors in the wastewater; for instance, the presence of high concentrations of calcium and magnesium ions can lead to the formation of insoluble salts with fatty acids, which may reduce their availability for biodegradation arcjournals.org.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing methyl palmitelaidate with high enantiomeric purity?

  • Methodological Answer : this compound (trans-9-hexadecenoic acid methyl ester) is typically synthesized via esterification of palmitelaidic acid with methanol, using acid catalysts like sulfuric acid or base catalysts under controlled heating . To ensure high purity, reaction parameters (e.g., molar ratios, temperature, and catalyst concentration) must be systematically optimized. Post-synthesis purification via fractional distillation or column chromatography is recommended, with purity validated using GC-MS or HPLC .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is preferred for separation, while HPLC with UV detection at 210 nm can quantify low-concentration samples. Internal standards like methyl heptadecanoate are critical for calibration . For structural confirmation, FT-IR and 1^1H/13^13C NMR are indispensable to verify the trans-configuration at the Δ9 position .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under varying temperatures, light exposure, and oxygen levels. Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS analysis can identify oxidation byproducts like hydroperoxides. Long-term storage at −20°C in amber vials under nitrogen is recommended to prevent isomerization .

Advanced Research Questions

Q. What experimental designs can resolve contradictory data on this compound’s role in protein-lipid interactions?

  • Methodological Answer : Discrepancies in binding studies (e.g., zinc affinity to human serum albumin) may arise from differences in lipid:protein ratios or buffer conditions . Isothermal titration calorimetry (ITC) with rigorous controls (e.g., pH 7.4, 25°C) and replicate experiments (n ≥ 3) can clarify thermodynamic parameters. Complementary techniques like fluorescence quenching or molecular docking should validate findings .

Q. How can researchers address challenges in distinguishing this compound from its cis-isomer (methyl palmitoleate) in metabolic studies?

  • Methodological Answer : Chromatographic separation using silver-ion HPLC columns selectively retains cis-unsaturated esters due to π-complex formation, enabling baseline resolution of trans/cis isomers . For in vivo studies, isotopic labeling (e.g., 13^{13}C-palmitelaidate) combined with tandem MS allows tracking of isomer-specific metabolic pathways .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) should quantify EC50/IC50 values, with ANOVA or mixed-effects models accounting for inter-experimental variability . Bootstrap resampling is recommended for small datasets to estimate confidence intervals. Data must be normalized to vehicle controls and validated via orthogonal assays (e.g., flow cytometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.